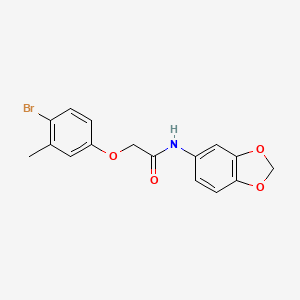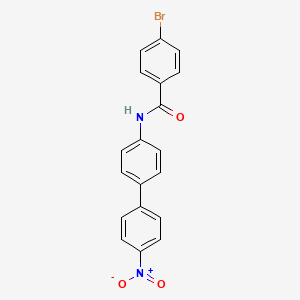![molecular formula C18H17ClN2O4 B5970050 4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-839 and belongs to a class of drugs known as glutaminase inhibitors. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and CB-839 has been shown to inhibit its activity.
Mécanisme D'action
CB-839 inhibits glutaminase activity by binding to the active site of the enzyme. This prevents glutamine from being converted into glutamate, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This leads to a reduction in cell growth and proliferation, as well as an increase in cell death. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-839 is its specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, CB-839 also has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural glutaminase in cells. In addition, CB-839 may have off-target effects that could confound experimental results.
Orientations Futures
CB-839 has shown promise as a potential cancer therapy, and there are a number of future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as immunotherapy. Another direction is to study the effects of CB-839 on non-cancerous cells, to better understand its potential side effects and limitations. Finally, further research is needed to optimize the dosing and delivery of CB-839 in order to maximize its effectiveness as a cancer therapy.
Conclusion:
CB-839 is a synthetic compound that has been extensively studied for its potential applications in cancer research. It inhibits glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. CB-839 has a number of biochemical and physiological effects, and has shown promise as a potential cancer therapy. However, further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
CB-839 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylacetic acid to form 4-chloro-3-[(phenylacetyl)amino]benzoic acid. This intermediate is then reacted with 4-aminobutanoyl chloride to form CB-839.
Applications De Recherche Scientifique
CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine into glutamate. This process provides cancer cells with the necessary energy and building blocks to grow and divide. CB-839 has been shown to inhibit glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. This makes CB-839 a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[4-chloro-3-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-7-6-13(20-16(22)8-9-18(24)25)11-15(14)21-17(23)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLBRDHWQVKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)


![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)